p-SCN-Bn-HOPO

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

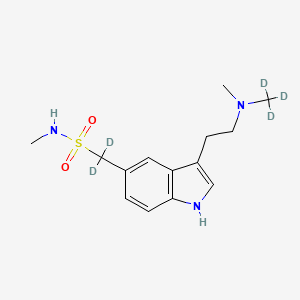

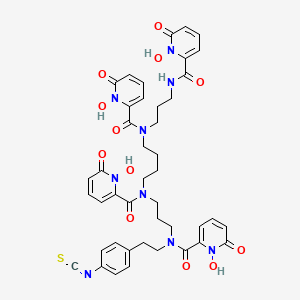

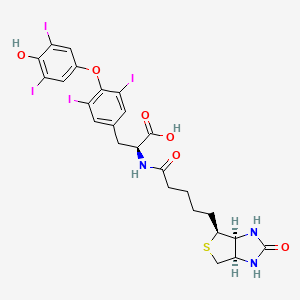

The compound p-SCN-Bn-HOPO, also known as para-isothiocyanatobenzyl-1,2-hydroxypyridinone, is a bifunctional chelator. It is designed to form stable complexes with metal ions, particularly zirconium-89, which is used in positron emission tomography (PET) imaging. The compound has four 1,2-hydroxypyridinone groups on a spermine backbone with an isothiocyanate linker, making it an efficient and stable chelator for zirconium-89 .

準備方法

The synthesis of p-SCN-Bn-HOPO involves multiple steps. Initially, the compound was synthesized in nine steps with multiple high-performance liquid chromatography (HPLC) purifications, resulting in an overall yield of about 1.4% . an improved synthesis method has been developed, which involves four steps and achieves a 14.3% overall yield . The synthetic route allows for variation in linker length and chemistries, which can be helpful in modifying in vivo clearance behaviors of future agents .

化学反応の分析

p-SCN-Bn-HOPO undergoes various chemical reactions, primarily focusing on its chelation properties. The compound forms stable complexes with zirconium-89, which is crucial for its application in PET imaging . The chelation process involves the coordination of zirconium-89 with the four 1,2-hydroxypyridinone groups on the spermine backbone . The major product formed from this reaction is the zirconium-89-p-SCN-Bn-HOPO complex, which is used for radiolabeling antibodies .

科学的研究の応用

p-SCN-Bn-HOPO has significant applications in scientific research, particularly in the field of molecular imaging. Its primary use is in the radiolabeling of antibodies for PET imaging . The compound forms stable complexes with zirconium-89, which provides high-quality imaging with low background and good tumor-to-organ contrast . This makes it an important next-generation bifunctional chelator for radioimmunoPET imaging . Additionally, the compound’s stability and efficiency make it suitable for further biological studies and wider applications in PET imaging .

作用機序

The mechanism of action of p-SCN-Bn-HOPO involves its ability to form stable complexes with metal ions, particularly zirconium-89 . The compound’s four 1,2-hydroxypyridinone groups on the spermine backbone coordinate with the zirconium-89 ion, forming a stable complex . This complex is then used to radiolabel antibodies, which can be tracked using PET imaging . The stability of the complex ensures low background and good tumor-to-organ contrast in imaging studies .

類似化合物との比較

p-SCN-Bn-HOPO is compared with other similar bifunctional chelators, such as p-SCN-Bn-DFO (deferoxamine) . The this compound ligand forms a more stable complex with zirconium-89 than p-SCN-Bn-DFO and drastically reduces the bone accumulation of free zirconium-89 in vivo . Other similar compounds include 3,4,3-LI-1,2-HOPO, which also demonstrates efficient binding of zirconium-89 and high stability . The unique structure of this compound, with its four 1,2-hydroxypyridinone groups, provides superior stability and efficiency in chelation compared to these similar compounds .

特性

分子式 |

C43H45N9O12S |

|---|---|

分子量 |

911.9 g/mol |

IUPAC名 |

1-hydroxy-N-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[4-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[2-(4-isothiocyanatophenyl)ethyl]amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide |

InChI |

InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57) |

InChIキー |

WHWUNEASNJESIC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCN(CCC2=CC=C(C=C2)N=C=S)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)C(=O)C5=CC=CC(=O)N5O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)

![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)

![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)

![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)

![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)